Acetylcysteine

Catalog No.
S661176
CAS No.
616-91-1
M.F
C5H9NO3S
M. Wt
163.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylcysteine

CAS Number

616-91-1

Product Name

Acetylcysteine

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid

Molecular Formula

C5H9NO3S

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1

InChI Key

PWKSKIMOESPYIA-BYPYZUCNSA-N

SMILES

CC(=O)NC(CS)C(=O)O

Solubility

1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER
Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate
>24.5 [ug/mL]

Synonyms

Acétylcystéine GNR, acebraus, Acemuc, Acetabs, Acetylcystein AL, Acetylcystein Atid, Acetylcystein Heumann, Acetylcystein Trom, Acetylcystein, mentopin, Acetylcysteine, Acetylcysteine Hydrochloride, Acetylcysteine Sodium, Acetylcysteine Zinc, Acetylcysteine, (D)-Isomer, Acetylcysteine, (DL)-Isomer, Acetylcysteine, Monoammonium Salt, Acetylcysteine, Monosodium Salt, Acetylin, Acetyst, Acid, Mercapturic, Airbron, Alveolex, Azubronchin, Bisolvon NAC, Bromuc, Broncho Fips, Broncho-Fips, BronchoFips, Broncholysin, Broncoclar, Codotussyl, Cystamucil, Dampo Mucopect, durabronchal, Eurespiran, Exomuc, Fabrol, Fluimucil, Fluprowit, Frekatuss, Genac, Hoestil, Hustengetränk, Optipect, Hydrochloride, Acetylcysteine, Ilube, Jenacystein, Jenapharm, Lantamed, Larylin NAC, Lindocetyl, M Pectil, M-Pectil, mentopin Acetylcystein, Mercapturic Acid, Monoammonium Salt Acetylcysteine, Monosodium Salt Acetylcysteine, MPectil, Muciteran, Muco Sanigen, Mucomyst, Mucopect, Dampo, Mucosil, Mucosol, Mucosolvin, N Acetyl L cysteine, N Acetylcysteine, N-Acetyl-L-cysteine, N-Acetylcysteine, NAC AL, NAC Zambon, NAC, Bisolvon, Optipect Hustengetränk, Sanigen, Muco, Siccoral, Siran, Sodium, Acetylcysteine, Solmucol, Zambon, NAC, Zinc, Acetylcysteine

Canonical SMILES

CC(=O)NC(CS)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)O

Mucolytic Agent and Antioxidant Defense

One of the most established uses of NAC in research is as a mucolytic agent. It works by breaking down the disulfide bonds in mucus, making it thinner and easier to clear from the airways. This property makes it valuable for studying and treating respiratory conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Furthermore, NAC acts as a potent antioxidant by raising the levels of glutathione (GSH) within cells . GSH is a crucial molecule involved in detoxifying harmful free radicals and protecting cells from oxidative stress. This makes NAC a valuable research tool for investigating diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and certain types of cancer .

Potential Therapeutic Applications

Beyond its established roles, NAC is being explored for its potential therapeutic effects in various areas:

  • Neuropsychiatric disorders: Studies suggest NAC may have potential benefits in managing conditions like depression, schizophrenia, and bipolar disorder, possibly due to its ability to modulate glutamate, a key neurotransmitter .
  • Chronic kidney disease: Research suggests NAC may help protect kidney function in individuals with chronic kidney disease .
  • Polycystic ovary syndrome (PCOS): Studies indicate NAC may improve fertility outcomes in women with PCOS by improving both ovulation and pregnancy rates .

Research Limitations and Future Directions

While NAC holds promise in various research areas, limitations exist. The optimal dosage and delivery methods for specific applications require further investigation. Additionally, more research is required to fully understand the mechanisms by which NAC exerts its effects in different contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from water
WHITE, CRYSTALLINE POWDER

XLogP3

0.4

Boiling Point

407.7±40.0 °C at 760 mmHg

LogP

log Kow = -0.66 /Estimated/

Odor

SLIGHT ACETIC ODOR

Application

Acute and chronic bronchitis, laryngitis, tracheitis or sinusitisPulmonary complications of cystic fibrosisParacetamol overdose

Appearance

Solid powder

Melting Point

109-110
109.5 °C
109.5°C

UNII

WYQ7N0BPYC

Sequence

N-Acetyl-L-cysteine

Related CAS

18829-79-3 (hydrochloride)
19542-74-6 (mono-hydrochloride salt)
63664-54-0 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 25 of 51 companies with hazard statement code(s):;
H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Acetylcysteine is used mainly as a mucolytic and in the management of paracetamol (acetaminophen) overdose.
FDA Label

Livertox Summary

Acetylcysteine, also known as N-acetylcysteine (NAC), is a modified amino acid that is used as an antidote for acetaminophen overdose to prevent hepatic injury. Acetylcysteine is a hepatoprotective agent and has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Antidotes, Toxicological Emergency

Therapeutic Uses

Antiviral Agents; Expectorants; Free Radical Scavengers
... 113 patients entered into the study were reported to be pregnant at the time of /acetaminophen/ overdose. Follow up including appropriate laboratory and pregnancy data outcome data, was available in 60 cases. Of these, 19 overdosed during the first trimester, 22 during the second trimester and 19 during the third trimester of pregnancy. Of the 24 patients with acetaminophen levels above the acetaminophen overdose nomogram line, 10 were treated with N-acetylcysteine within 10 hr postingestion; eight delivered normal infants, two had elective abortions. Of ten patients treated with N-acetylcysteine 10-16 hr postingestion, five delivered viable infants, two had elective abortions, and three had spontaneous abortions. Of four women treated with N-acetylcysteine 16-24 hr postingestion, one mother died, and there was one spontaneous abortion, one stillbirth, one elective abortion, and one delivery. ...
Acetylcysteine is indicated in the treatment of acetaminophen overdose to protect against hepatotoxicity . /Included in US product labeling/
Acetylcysteine is used in current medical practice in conjunction with chest physiotherapy as mucolytic in patients who have viscid or thickened airway mucus. When administered via direct instillation, it is used to loosen impacted mucus plugs during bronchoscopy. Acetylcysteine can irritate the airways and induce bronchospasm when given by inhalation; therefore, it should be administered simultaneously with or following administration of an inhaled beta-adrenergic bronchodilator. /NOT included in US product labeling/
To evaluate the effectiveness and safety of N-acetylcysteine (NAC) in treating chronic hepatitis B patients, 144 patients with chronic hepatitis B (total bilirubin, TBil>170 mmol/L) from several centers were chosen for a randomized and double blind clinical trial. The patients were divided into a NAC group and a placebo group and all of them were treated with an injection containing the same standardized therapeutic drugs. A daily dose of 8 microgram NAC was added to the injection of the NAC group. The trial lasted 45 days. Hepatic function and other biochemistry parameters were checked at the experimental day 0 and days 15, 30, 45. Each group consisted of 72 patients of similar demology and disease characteristics. During the trial, 28 cases of the 144 patients dropped out. In the NAC group, at day 0 and day 30, the TBil were401.7 vs. 149.2 and 160.1+/-160.6. In the placebo group, the TBil on the corresponding days were 384.1+/-134.0 and 216.3+/-199.9. Its decrease in the NAC group was 62% and 42% in the placebo group. At day 0 and day 45 of treatment, the effective PTa increase rate was 72% in the NAC group and 54% in the placebo group. The total effective rate (TBil + PTa) was 90% in the NAC group and 69% in the placebo group. The parameters of the two groups showed a remarkable difference. The rate of side effects was 14% in the NAC and 5% in the placebo groups. NAC can decrease the level of serum TBil, increase the PTa and reduce the time of hospitalization. NAC showed no serious adverse effects during the period of our treatment. We find that NCA is effective and secure in treating chronic hepatitis B patients.

Pharmacology

Acetylcysteine has been shown to reduce the extent of liver injury following acetaminophen overdose. It is most effective when given early, with benefit seen principally in patients treated within 8-10 hours of the overdose. Acetylcysteine likely protects the liver by maintaining or restoring the glutathione levels, or by acting as an alternate substrate for conjugation with, and thus detoxification of, the reactive metabolite.
Acetylcysteine is a synthetic N-acetyl derivative of the endogenous amino acid L-cysteine, a precursor of the antioxidant enzyme glutathione. Acetylcysteine regenerates liver stores of glutathione. This agent also reduces disulfide bonds in mucoproteins, resulting in liquification of mucus. Some evidence suggests that acetylcysteine may exert an anti-apoptotic effect due to its antioxidant activity, possibly preventing cancer cell development or growth. In addition, acetylcysteine has inhibited viral stimulation by reactive oxygen intermediates, thereby producing antiviral activity in HIV patients. (NCI04)

MeSH Pharmacological Classification

Free Radical Scavengers

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CB - Mucolytics
R05CB01 - Acetylcysteine
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA08 - Acetylcysteine
V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB23 - Acetylcysteine

Mechanism of Action

Acetylcysteine protects against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. It does this by producing the glutathione precursor L-cysteine. Glutathione is required to inactivate an intermediate metabolite (N-acetyl-p-benzoquinoneimine or NAPQI) of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose cases, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may also directly inactivate the metabolite. The mechanisms of action for acetylcysteine’s well-known mucolytic effects are different. In particular, when inhaled, acetylcysteine (and its metabolic byproduct cysteine) exerts its mucolytic action through its free sulfhydryl group, which reduces the disulfide bonds in the mucus matrix and lowers mucus viscosity. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA. Acetylcysteine is also an antioxidant and reduces oxidative stress. Acetylcysteine serves as a prodrug to L-cysteine which is a precursor to the biologic antioxidant, glutathione and hence administration of acetylcysteine replenishes glutathione stores. L-cysteine also serves as a precursor to cystine which in turn serves as a substrate for the cystine-glutamate antiporter on astrocytes hence increasing glutamate release into the extracellular space. This glutamate in turn acts on mGluR2/3 receptors, and at higher doses of acetylcysteine, mGluR5. Glutathione also modulates the NMDA receptor by acting at the redox site. These effects on glutamate and NMDA signaling appear to explain some of the positive neuropsychotropic effects associated with NAC. Acetylcysteine also possesses some anti-inflammatory effects possibly via inhibiting NF-κB through redox activation of the nuclear factor kappa kinases thereby modulating cytokine synthesis.
Acetylcysteine exerts its mucolytic action through its free sulfhydryl group, which opens the disulfide bonds and lower the viscosity of the mucus. This action increases with increasing pH and is most significant at pH 7 to 9. The mucolytic action of acetylcysteine is not affected by the presence of DNA.
Acetylcysteine may protect against acetaminophen overdose-induced hepatotoxicity by maintaining or restoring hepatic concentrations of glutathione. Glutathione is required to inactivate an intermediate metabolite of acetaminophen that is thought to be hepatotoxic. In acetaminophen overdose, excessive quantities of this metabolite are formed because the primary metabolic (glucuronide and sulfate conjugation) pathways become saturated. Acetylcysteine may act by reducing the metabolite to the parent compound and/or by providing sulfhydryl for conjugation of the metabolite. Experimental evidence also suggests that a sulfhydryl-containing compound such as acetylcysteine may directly inactivate the metabolite.

Vapor Pressure

1.1X10-5 mm Hg at 25 °C /Estimated/

Pictograms

Irritant

Irritant

Other CAS

616-91-1

Wikipedia

Acetylcysteine

Drug Warnings

... /Acetylcysteine/ should be used during pregnancy only when clearly needed. ... Since it is not known if acetylcysteine is distributed into human milk, the drug should be used with caution in nursing women.
Anaphylactoid reactions (i.e., acute hypersensitivity reactions such as rash, hypotension, wheezing, and/or dyspnea) have been reported in patients receiving IV acetylcysteine for the treatment of acetaminophen overdosage; in some cases, the anaphylactoid reactions were serious, including death in a patient with asthma. Rash, urticaria, and pruritus are the most frequently reported adverse reactions in patients receiving IV acetylcysteine. Acute flushing and erythema also have occurred; these reactions generally occur 30-60 minutes after initiating the infusion and resolve despite infusion of the drug. Reactions to acetylcysteine that involve manifestations other than flushing and erythema should be considered anaphylactoid reactions and treated as such.
Chest tightness and bronchoconstriction have been reported with acetylcysteine. Clinically overt acetylcysteine-induced bronchospasm occurs rarely and unpredictably, even in patients with asthmatic bronchitis or bronchitis complicating bronchial asthma. Occasionally, patients receiving oral inhalation of acetylcysteine develop increased airway obstruction of varying and unpredictable severity. Patients who have had such reactions to previous therapy with acetylcysteine may not react during subsequent therapy with the drug, and patients who have had inhalation treatments with acetylcysteine without incident may react to subsequent therapy.
Nausea, vomiting, and other GI symptoms may occur following oral administration of acetylcysteine in the treatment of acetaminophen overdosage. The drug may also aggravate vomiting associated with acetaminophen overdosage. Administration of dilute acetylcysteine solutions may minimize the tendency of the drug to aggravate vomiting.
For more Drug Warnings (Complete) data for N-ACETYLCYSTEINE (15 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half life of acetylcysteine in adults is 5.6 hours and in pre-term neonates is 11 hours.
Following IV administration of acetylcysteine, mean elimination half lives of 5.6 and 11 hours have been reported in adults and in neonates, respectively. The mean elimination half life was increased by 80% in patients with severe liver damage (i.e., alcoholic cirrhosis (Child-Pugh score of 7-13) or primary and/or secondary biliary cirrhosis (Child-Pugh score of 5-11)).

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Antioxidant

Methods of Manufacturing

Direct acetylation of naturally occurring L-cysteine
... Made by acylating L-cysteine hydrochloride hydrate with acetic anhydride in the presence of sodium acetate.
Preparation and use in treatment of respiratory diseases: Martin, Waller, US 3184505 (1965 to Mead Johnson)

General Manufacturing Information

L-Cysteine, N-acetyl-: ACTIVE
Information available in 2005 indicated that Acetylcysteine was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Belgium, Brazil, Canada, Chile, Colombia, Croatia, Czech Republic, Denmark, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Luxembourg, Malaysia, Monaco, Netherlands, New Zealand, Norway, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States, Yugoslavia (1,2)
Information available in 2005 indicated that Acetylcysteine sodium was used in the manufacture of pharmaceutical preparations in the following countries: Australia, Germany, Netherlands, Norway, Poland, Romania, Russian Federation, Switzerland, United States (1,2) /Acetylcysteine Sodium/

Analytic Laboratory Methods

THREE N-SUBSTITUTED MALEIMIDES, INCLUDING ACETYLCYSTEINE, WERE TESTED AS DERIVATIZING REAGENTS. N-ACETYLCYSTEINE WAS READILY CONVERTED INTO THE ADDUCT WITH N-(4-ANILINOPHENYL)MALEIMIDE. PICROGRAM LEVELS WERE SEPARATED & QUANTIFIED.
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /amino acids/
Analyte: acetylcysteine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: acetylcysteine; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for N-ACETYLCYSTEINE (6 total), please visit the HSDB record page.

Storage Conditions

Unopened vials of acetylcysteine sodium solution should be stored at 15-30 °C. Following exposure to air, solutions should be stored at 2-8 °C to retard oxidation and should be used within 96 hr.
Unopened vials of acetylcysteine sodium solution should be stored at 15-30 °C. Following exposure to air, oral and oral inhalation solutions should be stored at 2-8 °C to retard oxidation and should be used within 96 hours.
Acetylcysteine solution does not contain an antimicrobial agent; therefore, care must be taken to minimize contamination of the sterile solution. After opening, the vial should be stored in the refrigerator; the opened vial should be discarded after 96 hours.

Interactions

Guinea pigs were treated with daily drug injections as follows: 1 group received 200 mg kanamycin/kg, sc, 1 group received n-acetylcysteine (300 mg/kg, ip) & the 3rd group received n-acetylcysteine followed by kanamycin 1 hr later. After 7-day recovery, thresholds for detection of the compound action potential were measured. N-acetylcysteine alone had no detectable effect on hearing thresholds. Kanamycin alone produced a moderate (10-20 db) hearing loss below 10 khz & a more severe loss above 10 khz. Animals receiving both n-acetylcysteine & kanamycin had severe hearing losses (40-60 db) at all frequencies between 3 & 30 khz. These data indicate that n-acetylcysteine exerts a strong synergistic effect on kanamycin in producing severe hearing loss & cochlear damage.
The major side effect of photodynamic therapy (PDT) using photofrin enhanced skin sensitivity for sunlight which persists for 3-8 weeks after injection. Formation of singlet oxygen and radicals is believed to be involved in the basic mechanism of inducing skin damage. Reducing this side effect would make PDT more widely acceptable particularly for palliative use. Hairless dorsal skin patches of mice injected with 10 mg/kg photofrin ip 24 hr before illumination were used to evaluate the effect of increasing light doses. The light was obtained from a halogen lamp and transmitted via a fiber optic to illuminate a field of 2.5 sq cm. After establishing a dose response relationship for single or fractionated light dose illumination of the skin, drugs known to scavenge radicals, quench singlet oxygen or interfere with histamine release were tested for their protective effect. N-Acetylcysteine, a radical scavenger admin ip (1,000 and 2,000 mg/kg) 1 hr before illumination produced a significant decr in skin damage at light doses > 50 J sq cm (protection factor of 1.3-1.8). When N-acetylcysteine was administered in a dose of 500 mg/kg no protection was observed. Fractionated illumination experiments in combination with multiple injections of N-acetylcysteine (1000 mg/kg) also failed to show any protection. The addition of ranitidine, a histamine blocking agent (25-100 mg/kg) given prior to illumination resulted in a limited protection at higher light doses. From this study /results suggest/ that N-acetylcysteine could be of value in amelioration of the photosensitivity in patients with PDT.
The influence of acetylcysteine on cisplatin nephrotoxicity was investigated in female Wistar rats. Admin of 0.6 mg cisplatin/100 mg bw was followed by oliguria and proteinuria, as well as a significant incr of blood urea nitrogen concn. The ip admin of 0.6 mg cisplatin/100 g body wt concomitantly with 100 mg acetylcysteine/100 g body wt sc completely abolished the nephrotoxic effects of cisplatin. However, following this, the platinum concn in the kidney was decr significantly by acetylcysteine treatment. This was caused by a enhanced urinary excretion of platinum. The same effect on cisplatin nephrotoxicity appeared when cisplatin and acetylcysteine were dissolved together in a soln prior to injection. It could be shown that in this soln a ligand exchange reaction of cisplatin by acetylcysteine started immediately, resulting in incr renal excretion and decr platinum concn in the kidney. ... /Results show/ that the protective effect of acetylcysteine on cisplatin nephrotoxicity is based on the formation of a complex unsuitable for tubular resorption. ...
... Studies have shown that the in utero admin of alcohol alters the activity of gamma-glutamyl transpeptidase, the major enzyme involved with the break down of glutathione. The implication is that the in utero admin of alcohol interferes with gamma-glutamyl cycle and ultimately alters glutathione levels. ... The in utero admin of alcohol results in a decr in brain and liver glutathione levels in the developing fetus. ... N-Acetylcysteine ... was given to pregnant mothers throughout gestation in a liquid diet concomitantly with a dose of alcohol which produces a decr in body and brain weights. ... N-Acetylcysteine antagonized the effects of alcohol in the developing fetus.

Stability Shelf Life

Stable in ordinary light; stable at temp up to 120 °C; nonhygroscopic (oxidizes in moist air)

Dates

Modify: 2023-08-15
Cotgreave I, Moldeus P, Schuppe I: The metabolism of N-acetylcysteine by human endothelial cells. Biochem Pharmacol. 1991 Jun 21;42(1):13-6. doi: 10.1016/0006-2952(91)90674-t. [PMID:2069586]
Ahola T, Fellman V, Laaksonen R, Laitila J, Lapatto R, Neuvonen PJ, Raivio KO: Pharmacokinetics of intravenous N-acetylcysteine in pre-term new-born infants. Eur J Clin Pharmacol. 1999 Nov;55(9):645-50. doi: 10.1007/s002280050687. [PMID:10638393]
Mahmoudi GA, Astaraki P, Mohtashami AZ, Ahadi M: N-acetylcysteine overdose after acetaminophen poisoning. Int Med Case Rep J. 2015 Feb 27;8:65-9. doi: 10.2147/IMCRJ.S74563. eCollection 2015. [PMID:25767408]
Holdiness MR: Clinical pharmacokinetics of N-acetylcysteine. Clin Pharmacokinet. 1991 Feb;20(2):123-34. doi: 10.2165/00003088-199120020-00004. [PMID:2029805]
Uttamsingh V, Keller DA, Anders MW: Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chem Res Toxicol. 1998 Jul;11(7):800-9. [PMID:9671543]
Pei Y, Liu H, Yang Y, Yang Y, Jiao Y, Tay FR, Chen J: Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects. Oxid Med Cell Longev. 2018 Apr 22;2018:2835787. doi: 10.1155/2018/2835787. eCollection 2018. [PMID:29849877]
Crouch BI, Caravati EM, Dandoy C: Effect of dilution with beverages on the smell and taste of oral acetylcysteine. Am J Health Syst Pharm. 2007 Sep 15;64(18):1965-8. doi: 10.2146/ajhp060568. [PMID:17823110]
Bass S, Zook N: Intravenous acetylcysteine for indications other than acetaminophen overdose. Am J Health Syst Pharm. 2013 Sep 1;70(17):1496-501. doi: 10.2146/ajhp120645. [PMID:23943180]
Thompson CA: Acetylcysteine's off-label use presents dosage-form issue. Am J Health Syst Pharm. 2007 Jul 1;64(13):1362, 1364, 1368. doi: 10.2146/news070062. [PMID:17591999]
Slattery KM, Dascombe B, Wallace LK, Bentley DJ, Coutts AJ: Effect of N-acetylcysteine on cycling performance after intensified training. Med Sci Sports Exerc. 2014 Jun;46(6):1114-23. doi: 10.1249/MSS.0000000000000222. [PMID:24576857]
Sadowska AM: N-Acetylcysteine mucolysis in the management of chronic obstructive pulmonary disease. Ther Adv Respir Dis. 2012 Jun;6(3):127-35. doi: 10.1177/1753465812437563. Epub 2012 Feb 23. [PMID:22361928]
Harada D, Anraku M, Fukuda H, Naito S, Harada K, Suenaga A, Otagiri M: Kinetic studies of covalent binding between N-acetyl-L-cysteine and human serum albumin through a mixed-disulfide using an N-methylpyridinium polymer-based column. Drug Metab Pharmacokinet. 2004 Aug;19(4):297-302. doi: 10.2133/dmpk.19.297. [PMID:15499198]
Serjeant EP, Dempsey B (1979). Ionisation constants of organic acids in aqueous solution (1st ed.). Oxford ; New York : Pergamon Press.
Dailymed: Acetylcysteine Respiratory Inhalant
Dailymed: Acetylcysteine Intravenous Injection, Solution
Health Canada Approved Drug Products: Acetylcysteine USP Solution for Intravenous Injection, Respiratory Inhalation, or Oral Administration
FDA Approved Drug Products: Cetylev (Acetylcysteine) Oral Effervescent Tablets for Solution
FDA Approved Drug Products: Mucomyst (Acetylcysteine) Oral and Respiratory Solution (Discontinued)
Yoshida et al. Nitric oxide activates TRP channels by cysteine S-nitrosylation Nature Chemical Biology, doi: 10.1038/nchembio821, published online 24 September 2006 http://www.nature.com/naturechemicalbiology
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

Explore Compound Types